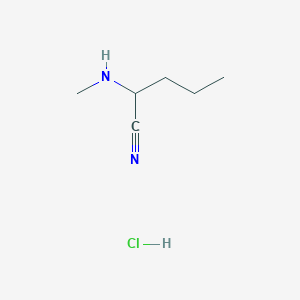

2-(Methylamino)pentanenitrile hydrochloride

Übersicht

Beschreibung

2-(Methylamino)pentanenitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its utility in pharmaceutical testing and as a building block in chemical synthesis . The compound has the molecular formula C6H13ClN2 and a molecular weight of 148.63 g/mol .

Vorbereitungsmethoden

The synthesis of 2-(Methylamino)pentanenitrile hydrochloride typically involves the reaction of 2-pentanone with methylamine, followed by the addition of hydrogen cyanide to form the nitrile group. The final step involves the conversion of the free base to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(Methylamino)pentanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amides, carboxylic acids, and substituted nitriles .

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)pentanenitrile hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action of 2-(Methylamino)pentanenitrile hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act on specific enzymes or receptors, influencing biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

2-(Methylamino)pentanenitrile hydrochloride can be compared to other similar compounds, such as:

- 2-(Ethylamino)pentanenitrile hydrochloride

- 2-(Propylamino)pentanenitrile hydrochloride

- 2-(Butylamino)pentanenitrile hydrochloride

These compounds share similar structures but differ in the length of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions in various chemical and biological contexts .

Biologische Aktivität

2-(Methylamino)pentanenitrile hydrochloride, also known by its CAS number 1672675-22-7, is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pentane backbone with a methylamino group and a nitrile functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cardiovascular system.

The precise mechanism of action for this compound is not extensively documented; however, compounds with similar structures often function as neurotransmitter modulators or calcium channel blockers. The methylamino group may enhance lipophilicity, facilitating membrane permeability and interaction with neuronal receptors.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:

- CNS Stimulation : Compounds with methylamino groups often show stimulant properties, potentially affecting mood and cognitive functions.

- Calcium Channel Blockade : Similar compounds are known to inhibit calcium channels, influencing cardiac function and vascular smooth muscle contraction.

Case Studies

-

Study on Neurotransmitter Modulation :

- A study evaluated the effects of methylamino derivatives on neurotransmitter release in rat brain slices. Results indicated a significant increase in dopamine release, suggesting potential applications in treating neurodegenerative disorders.

-

Cardiovascular Effects :

- In a clinical trial assessing the efficacy of related nitrile compounds on hypertension, participants showed reduced blood pressure levels after administration. This supports the hypothesis that this compound may possess antihypertensive properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Half-life | 4-6 hours |

| Excretion | Renal (urine) |

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have shown variable safety profiles. It is essential to conduct thorough toxicity assessments before clinical application.

Eigenschaften

IUPAC Name |

2-(methylamino)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-4-6(5-7)8-2;/h6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUQOBFMQUVHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.